Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a methoxybenzamido group and a dimethylthiophene carboxylate moiety, making it a unique and potentially valuable molecule for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylthiophene and suitable reagents.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, often using reagents like methyl chloroformate or dimethyl carbonate.
Attachment of the Methoxybenzamido Group: The methoxybenzamido group is attached via an amide bond formation reaction, typically involving 4-methoxybenzoic acid and appropriate coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.
Biological Studies: Investigated for its biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxybenzamido group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the carboxylate group may form hydrogen bonds with active site residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methoxybenzamido)acetate: Similar structure but lacks the thiophene ring.
4-Methoxybenzoic acid: Contains the methoxybenzamido group but lacks the thiophene and carboxylate groups.
2,3-Dimethoxybenzamide: Similar amide functionality but different substituents on the aromatic ring.
Uniqueness
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Biological Activity
Methyl 2-(4-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical structure, synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a methoxybenzamido group and a carboxylate moiety. The molecular formula is C15H17N2O3S with a molecular weight of approximately 305.37 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇N₂O₃S |
Molecular Weight | 305.37 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives.
- Amide Coupling : The introduction of the 4-methoxybenzamide group through an amide coupling reaction using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Carboxylate Formation : The final step involves methylation to form the carboxylate group using methyl chloroformate under basic conditions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The carbamate moiety may inhibit enzymes that hydrolyze carbamates, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
Anticancer Activity
A study investigated the anticancer properties of similar thiophene derivatives and found that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. This compound is hypothesized to share these properties due to its structural features.
Anti-inflammatory Effects
Research has indicated that thiophene derivatives can exhibit anti-inflammatory activity by modulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of thiophene-based compounds. Preliminary studies suggest that this compound may demonstrate effectiveness against certain bacterial strains, although further investigation is required.
Properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-5-7-12(20-3)8-6-11/h5-8H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIRWHPGCLCXMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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